Cas no 1213345-33-5 ((2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol)

(2S)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a 3-chloro-4-methylphenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it suitable for asymmetric synthesis and chiral resolution applications. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for further derivatization. The chloro and methyl substituents on the aromatic ring contribute to its unique electronic and steric properties, which can influence reactivity in target transformations. This compound is typically handled under controlled conditions due to its potential sensitivity.
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol structure
1213345-33-5 structure
商品名:(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
CAS番号:1213345-33-5
MF:C9H12ClNO
メガワット:185.650681495667
MDL:MFCD09415622
CID:5593954
PubChem ID:55278172

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-AMINO-2-(3-CHLORO-4-METHYLPHENYL)ETHAN-1-OL
    • Benzeneethanol, β-amino-3-chloro-4-methyl-, (βS)-
    • (s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
    • AKOS015928001
    • AKOS006330710
    • (S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol
    • 1213345-33-5
    • CS-0352913
    • EN300-1981313
    • (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
    • MDL: MFCD09415622
    • インチ: 1S/C9H12ClNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
    • InChIKey: CVZQAXGCNWNQJE-SECBINFHSA-N
    • ほほえんだ: C(O)[C@@H](N)C1=CC=C(C)C(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 185.0607417g/mol
  • どういたいしつりょう: 185.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981313-1.0g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
1g
$1543.0 2023-06-02
Enamine
EN300-1981313-5g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
5g
$4475.0 2023-09-16
Enamine
EN300-1981313-10g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
10g
$6635.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423583-100mg
(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5 98%
100mg
¥29306.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423583-500mg
(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5 98%
500mg
¥40014.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423583-50mg
(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5 98%
50mg
¥32659.00 2024-08-09
Enamine
EN300-1981313-0.05g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
0.05g
$1296.0 2023-09-16
Enamine
EN300-1981313-0.1g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
0.1g
$1357.0 2023-09-16
Enamine
EN300-1981313-5.0g
(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5
5g
$4475.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423583-250mg
(s)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
1213345-33-5 98%
250mg
¥35784.00 2024-08-09

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-olに関する追加情報

Compound Introduction: (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol (CAS No. 1213345-33-5)

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1213345-33-5, represents a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol consists of a chiral center at the 2-position of the ethyl chain, which contributes to its stereochemical complexity. This chirality is crucial for its biological activity, as enantiomers often exhibit different pharmacological effects. The presence of a 3-chloro-4-methylphenyl group on the molecule introduces electrophilic and lipophilic characteristics, which can enhance its interaction with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies have suggested that (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol may interact with various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter regulation. These interactions are being explored for potential therapeutic applications in conditions such as chronic pain syndromes and neurodegenerative disorders.

In the realm of drug design, the synthesis of stereospecific compounds like (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is a critical challenge. The development of efficient synthetic routes that preserve stereochemical integrity while maintaining high yields is essential for its practical application in pharmaceuticals. Recent innovations in asymmetric synthesis have provided new tools for constructing complex chiral molecules, which could facilitate the production of this compound on an industrial scale.

The pharmacokinetic properties of (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol are also under investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing its therapeutic potential. Preliminary studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting it may have favorable bioavailability for oral administration.

One of the most exciting areas of research involving (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol is its potential as a lead compound for the development of novel therapeutics. By modifying its structure or exploring derivatives, researchers aim to enhance its efficacy and reduce any potential side effects. The combination of experimental synthesis with high-throughput screening technologies has accelerated the discovery process, allowing for rapid identification of promising candidates.

The role of (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol in medicinal chemistry extends beyond simple bioactivity assays. Its incorporation into more complex molecular frameworks could lead to the development of multi-target drugs that address multiple aspects of a disease simultaneously. This approach aligns with current trends in drug discovery toward polypharmacology, where single compounds target multiple disease pathways.

Environmental considerations also play a role in the study of this compound. Researchers are evaluating its stability under various conditions and its potential impact on ecosystems. Ensuring that pharmaceutical intermediates like (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol are environmentally sustainable is an integral part of modern drug development practices.

The future directions for research on (2S)-2-amino-2-(3-chloro-4-methylphenyl)ethan-1-ol include exploring its interactions with specific proteins and enzymes at an atomic level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights could guide the design of next-generation analogs with improved pharmacological profiles.

Collaborations between academic institutions and pharmaceutical companies are essential for advancing the study of this compound. Such partnerships facilitate the sharing of resources, expertise, and data, which are critical for translating laboratory findings into clinical applications. The integration of interdisciplinary approaches—combining organic chemistry, biochemistry, pharmacology, and computational science—will be key to unlocking the full potential of (2S)-amino-(3-chloro--methylphenyl)ethan--1--ol (CAS No. 1213345--33--5).

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